![molecular formula C12H15F3N2 B12584182 (2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine CAS No. 612502-34-8](/img/structure/B12584182.png)
(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine is a chemical compound that features a piperazine ring substituted with a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine typically involves the reaction of piperazine with a trifluoromethylphenyl derivative. One common method includes the use of a nucleophilic substitution reaction where the piperazine acts as a nucleophile, attacking a suitable electrophilic trifluoromethylphenyl compound under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack and to neutralize the by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with unique properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism by which (2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. Additionally, the piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Trifluoromethylphenyl)piperazine: This compound is similar in structure but lacks the (2S) configuration, which can affect its biological activity and chemical properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with a trifluoromethylphenyl group, used extensively in organocatalysis.
Uniqueness
(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine is unique due to its specific stereochemistry and the presence of both a piperazine ring and a trifluoromethyl group. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
612502-34-8 |
|---|---|
Formule moléculaire |
C12H15F3N2 |
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
(2S)-2-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-2-9(6-10)7-11-8-16-4-5-17-11/h1-3,6,11,16-17H,4-5,7-8H2/t11-/m0/s1 |
Clé InChI |
IGGBDJFQHBQLJY-NSHDSACASA-N |
SMILES isomérique |
C1CN[C@H](CN1)CC2=CC(=CC=C2)C(F)(F)F |
SMILES canonique |
C1CNC(CN1)CC2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


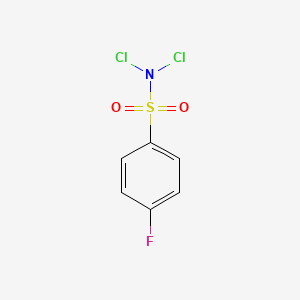
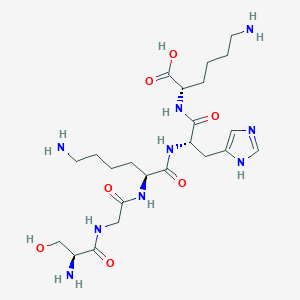
propanedinitrile](/img/structure/B12584108.png)
![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)
![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)

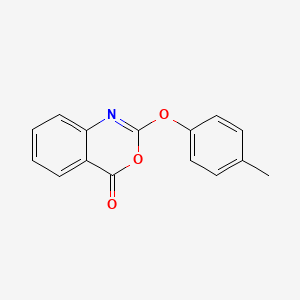
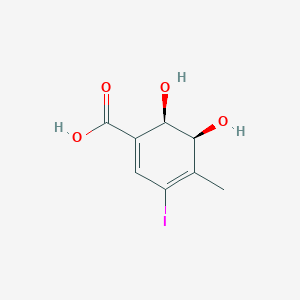
![Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-](/img/structure/B12584156.png)
![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)
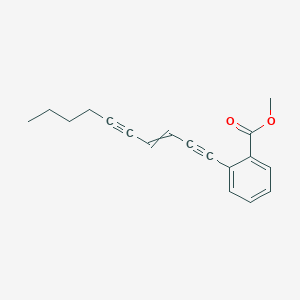
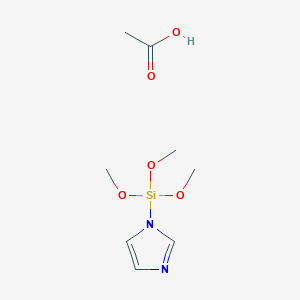
![(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12584195.png)
